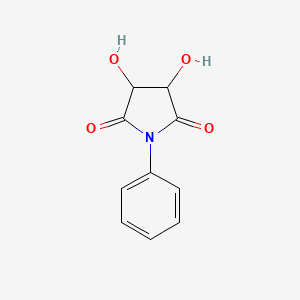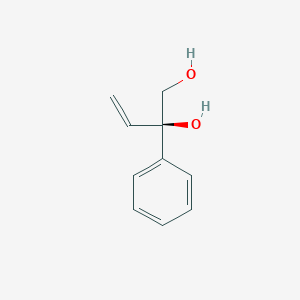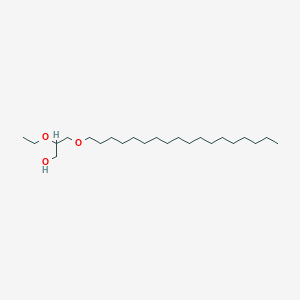![molecular formula C42H27N9 B15161749 1,1',1''-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole] CAS No. 848441-37-2](/img/structure/B15161749.png)
1,1',1''-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole] is a complex organic compound characterized by its unique structure, which includes three benzimidazole units connected to a central benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole] typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with o-phenylenediamine in the presence of a suitable catalyst to form the benzimidazole units. These units are then linked to a benzene-1,3,5-triyl core through a series of coupling reactions under controlled conditions, often involving the use of solvents like dichloromethane and catalysts such as trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various catalysts, solvents like dichloromethane, and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
1,1’,1’'-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices
Mechanism of Action
The mechanism of action of 1,1’,1’'-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole] involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to DNA or proteins, affecting their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,1’,1’'-(Benzene-1,3,5-triyl)tris(3-phenylpropan-1-one): Similar triyl structure but different functional groups.
2,2’,2’'-(Benzene-1,3,5-triyl)triacetonitrile: Another triyl compound with acetonitrile groups.
1,1’,1’'-(1,3,5-Benzenetriyl)tris(ethanone O-methacryloyl oxime): Contains methacryloyl oxime groups.
Uniqueness
1,1’,1’'-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole] is unique due to its combination of benzimidazole and pyridine units, which confer specific chemical and biological properties. This structural uniqueness makes it particularly valuable in applications requiring specific interactions with biological molecules or advanced material properties.
Properties
CAS No. |
848441-37-2 |
|---|---|
Molecular Formula |
C42H27N9 |
Molecular Weight |
657.7 g/mol |
IUPAC Name |
1-[3,5-bis(2-pyridin-2-ylbenzimidazol-1-yl)phenyl]-2-pyridin-2-ylbenzimidazole |
InChI |
InChI=1S/C42H27N9/c1-4-19-37-31(13-1)46-40(34-16-7-10-22-43-34)49(37)28-25-29(50-38-20-5-2-14-32(38)47-41(50)35-17-8-11-23-44-35)27-30(26-28)51-39-21-6-3-15-33(39)48-42(51)36-18-9-12-24-45-36/h1-27H |
InChI Key |
AQHIZIBWHMOFTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C3=CC(=CC(=C3)N4C5=CC=CC=C5N=C4C6=CC=CC=N6)N7C8=CC=CC=C8N=C7C9=CC=CC=N9)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N'-cyclohexylurea](/img/structure/B15161686.png)
![N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N'-pentan-3-ylurea](/img/structure/B15161688.png)

![1-(4'-Acetyl[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B15161704.png)

![2-[(Propan-2-yl)oxy]cyclopentan-1-ol](/img/structure/B15161711.png)
![D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester (9CI)](/img/structure/B15161723.png)
![Benzoic acid, 4-[(2-benzoylphenoxy)methyl]-](/img/structure/B15161731.png)
![6-Methyl-4-[(morpholin-4-yl)methyl]-2H-1-benzothiopyran-2-one](/img/structure/B15161732.png)
![Ethyl [4-(pyrrolidin-1-yl)naphthalen-1-yl]phosphonate](/img/structure/B15161742.png)
![2,2'-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol]](/img/structure/B15161746.png)
